molecular formula C17H20N4O2S B11000551 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

Cat. No.: B11000551
M. Wt: 344.4 g/mol
InChI Key: UDMLVUQCTBTVMQ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates under acidic or basic conditions.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides or isobutyl alcohols in the presence of suitable catalysts.

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Coupling of the Indole and Thiadiazole Derivatives: The final step involves the coupling of the indole and thiadiazole derivatives through nucleophilic substitution or other suitable reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a component in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of the thiadiazole and indole moieties, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H20N4O2S/c1-11(2)9-16-19-20-17(24-16)18-15(22)10-23-14-6-4-5-13-12(14)7-8-21(13)3/h4-8,11H,9-10H2,1-3H3,(H,18,20,22)

InChI Key

UDMLVUQCTBTVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)COC2=CC=CC3=C2C=CN3C

Origin of Product

United States

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